Cas no 2229537-70-4 (3-(chloromethyl)-4-nitro-1H-pyrazole)

3-(Chloromethyl)-4-nitro-1H-pyrazole is a nitro-substituted pyrazole derivative featuring a reactive chloromethyl functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules and agrochemicals. The presence of both the chloromethyl and nitro groups enables selective modifications, facilitating the construction of complex heterocyclic frameworks. Its stability under standard handling conditions and compatibility with various reaction conditions make it a practical choice for researchers. The compound is typically utilized in nucleophilic substitution reactions, where the chloromethyl group acts as an electrophilic site for further functionalization, enhancing its utility in medicinal and materials chemistry applications.
3-(chloromethyl)-4-nitro-1H-pyrazole structure
2229537-70-4 structure
Product name:3-(chloromethyl)-4-nitro-1H-pyrazole
CAS No:2229537-70-4
MF:C4H4ClN3O2
Molecular Weight:161.546459197998
CID:6241830
PubChem ID:67448753

3-(chloromethyl)-4-nitro-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 3-(chloromethyl)-4-nitro-1H-pyrazole
    • 2229537-70-4
    • SCHEMBL2549735
    • EN300-1975236
    • インチ: 1S/C4H4ClN3O2/c5-1-3-4(8(9)10)2-6-7-3/h2H,1H2,(H,6,7)
    • InChIKey: DUEBOWIVIZZQDD-UHFFFAOYSA-N
    • SMILES: ClCC1=C(C=NN1)[N+](=O)[O-]

計算された属性

  • 精确分子量: 160.9992041g/mol
  • 同位素质量: 160.9992041g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 137
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.5
  • トポロジー分子極性表面積: 74.5Ų

3-(chloromethyl)-4-nitro-1H-pyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1975236-5.0g
3-(chloromethyl)-4-nitro-1H-pyrazole
2229537-70-4
5g
$3189.0 2023-06-03
Enamine
EN300-1975236-0.5g
3-(chloromethyl)-4-nitro-1H-pyrazole
2229537-70-4
0.5g
$548.0 2023-09-16
Enamine
EN300-1975236-1.0g
3-(chloromethyl)-4-nitro-1H-pyrazole
2229537-70-4
1g
$1100.0 2023-06-03
Enamine
EN300-1975236-2.5g
3-(chloromethyl)-4-nitro-1H-pyrazole
2229537-70-4
2.5g
$1118.0 2023-09-16
Enamine
EN300-1975236-10g
3-(chloromethyl)-4-nitro-1H-pyrazole
2229537-70-4
10g
$2454.0 2023-09-16
Enamine
EN300-1975236-0.05g
3-(chloromethyl)-4-nitro-1H-pyrazole
2229537-70-4
0.05g
$480.0 2023-09-16
Enamine
EN300-1975236-0.1g
3-(chloromethyl)-4-nitro-1H-pyrazole
2229537-70-4
0.1g
$502.0 2023-09-16
Enamine
EN300-1975236-0.25g
3-(chloromethyl)-4-nitro-1H-pyrazole
2229537-70-4
0.25g
$525.0 2023-09-16
Enamine
EN300-1975236-10.0g
3-(chloromethyl)-4-nitro-1H-pyrazole
2229537-70-4
10g
$4729.0 2023-06-03
Enamine
EN300-1975236-5g
3-(chloromethyl)-4-nitro-1H-pyrazole
2229537-70-4
5g
$1654.0 2023-09-16

3-(chloromethyl)-4-nitro-1H-pyrazole 関連文献

3-(chloromethyl)-4-nitro-1H-pyrazoleに関する追加情報

Recent Advances in the Study of 3-(Chloromethyl)-4-nitro-1H-pyrazole (CAS: 2229537-70-4)

3-(Chloromethyl)-4-nitro-1H-pyrazole (CAS: 2229537-70-4) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile reactivity and potential applications in drug discovery. Recent studies have explored its utility as a key intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic routes, biological activities, and potential therapeutic applications.

One of the most notable advancements in the study of 3-(chloromethyl)-4-nitro-1H-pyrazole is its role in the synthesis of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound serves as a critical building block for the development of selective JAK2 inhibitors, which are promising candidates for the treatment of myeloproliferative neoplasms. The researchers utilized a multi-step synthetic approach, wherein 3-(chloromethyl)-4-nitro-1H-pyrazole was functionalized to introduce various pharmacophores, resulting in compounds with nanomolar inhibitory activity against JAK2.

In addition to its applications in kinase inhibitor development, recent research has also explored the antimicrobial properties of derivatives of 3-(chloromethyl)-4-nitro-1H-pyrazole. A study published in Bioorganic & Medicinal Chemistry Letters in 2024 reported the synthesis of a series of pyrazole-based compounds, including those derived from 3-(chloromethyl)-4-nitro-1H-pyrazole, which exhibited potent activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli. The study attributed the observed antimicrobial effects to the compound's ability to disrupt bacterial cell wall synthesis, as confirmed through mechanistic studies.

From a synthetic chemistry perspective, recent efforts have focused on optimizing the production of 3-(chloromethyl)-4-nitro-1H-pyrazole to improve yield and scalability. A 2023 publication in Organic Process Research & Development detailed a novel, one-pot synthesis method that significantly reduces the number of purification steps while maintaining high purity (>98%). This advancement is particularly relevant for industrial-scale applications, where efficiency and cost-effectiveness are critical considerations.

Despite these promising developments, challenges remain in the broader application of 3-(chloromethyl)-4-nitro-1H-pyrazole. For instance, its stability under physiological conditions and potential toxicity profiles require further investigation. Ongoing research aims to address these limitations through structural modifications and formulation strategies. A recent preprint (2024) on ChemRxiv proposed the use of prodrug approaches to enhance the bioavailability and reduce the off-target effects of pyrazole-based therapeutics derived from this compound.

In conclusion, 3-(chloromethyl)-4-nitro-1H-pyrazole (CAS: 2229537-70-4) continues to be a compound of significant interest in chemical biology and medicinal chemistry. Its versatility as a synthetic intermediate and its potential biological activities make it a valuable tool for drug discovery. Future research directions may include exploring its applications in other therapeutic areas, such as anti-inflammatory or anticancer agents, as well as further optimizing its synthetic accessibility for large-scale production.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd